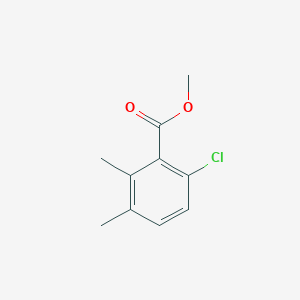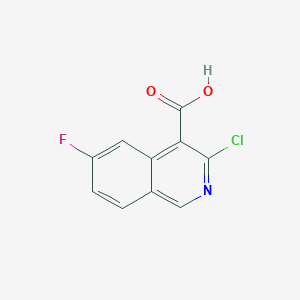![molecular formula C8H5BrN2O2 B15329409 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a fused pyrido-pyrimidinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using bromine or a brominating agent . The reaction is usually carried out in a suitable solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 7-amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one or 7-thio-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Oxidation Products: 3-oxo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Reduction Products: 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: It is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound . Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their efficacy and safety in various applications .
Mechanism of Action
The mechanism of action of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors . The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access . Additionally, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
7-iodo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:
Uniqueness: The presence of the bromine atom at the 7th position in 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-3-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(12)8(13)11(7)4-5/h1-4,12H |
InChI Key |
CDPFSWUTOYYXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


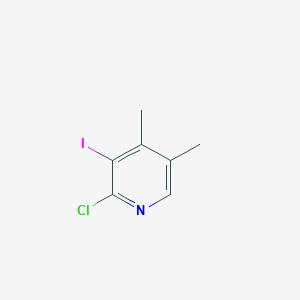
![5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
![8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate](/img/structure/B15329344.png)

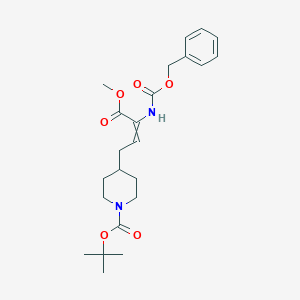
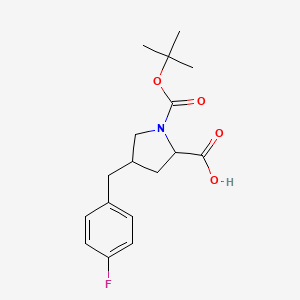
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
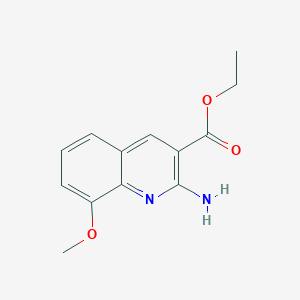

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
